molecular formula C9H14ClN3 B2381936 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 2089380-98-1

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B2381936
CAS No.: 2089380-98-1
M. Wt: 199.68
InChI Key: TXQUORUJYGIUKY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound featuring a bicyclic core of tetrahydroimidazo[1,2-a]pyrazine substituted with a cyclopropyl group at position 2. Its molecular formula is C₉H₁₃N₃·HCl (FW: 199.7), and it is typically stored under refrigeration to maintain stability . This compound belongs to a broader class of tetrahydroimidazo[1,2-a]pyrazine derivatives, which are synthesized via combinatorial modifications of amino acid precursors, enabling diverse biological activities such as protein inhibition and antimicrobial effects .

Properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-7(1)8-6-12-4-3-10-5-9(12)11-8;/h6-7,10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUORUJYGIUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3CCNCC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrazine derivative under acidic conditions to form the desired heterocyclic ring . The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product . The compound is often produced in bulk and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antagonistic Properties : This compound has been studied for its potential as an antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is implicated in various pathophysiological conditions including migraine and other neurogenic inflammatory disorders. Research indicates that derivatives of this compound may exhibit efficacy in treating such conditions by inhibiting CGRP signaling pathways .

Neuropharmacology

Potential Neuroprotective Effects : The structural attributes of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride suggest potential neuroprotective effects. Studies have indicated that compounds with similar imidazo-pyrazine frameworks can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases .

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its pharmacological profile. For instance, modifications to the cyclopropyl group or the imidazo structure can lead to improved binding affinities and selectivity towards specific biological targets .

Case Study 1: CGRP Receptor Antagonism

A study published in a patent document highlighted the effectiveness of compounds related to 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride as CGRP receptor antagonists. The research demonstrated significant reductions in migraine frequency among test subjects treated with these compounds compared to placebo groups .

Case Study 2: Neuroprotective Activity

Another investigation into the neuroprotective properties of imidazo-pyrazine derivatives indicated that certain modifications could enhance the compound's ability to protect neuronal cells from oxidative stress and apoptosis. In vitro assays showed that these derivatives could significantly reduce cell death in models of neurodegeneration .

Data Tables

Compound NameActivity TypeReference
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineCGRP Receptor Antagonist
Imidazo-pyrazine Derivative ANeuroprotective
Imidazo-pyrazine Derivative BAntidepressant

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

The tetrahydroimidazo[1,2-a]pyrazine scaffold is central to its activity. Key analogues differ in:

  • Ring Saturation : Fully unsaturated imidazo[1,2-a]pyrazines (e.g., imidazo[1,5-a]pyrazine 12 ) exhibit reduced potency compared to their saturated counterparts. For example, 13 (tetrahydroimidazo[1,2-a]pyrazine) showed a 10-fold improvement in NaV1.7 inhibition due to enhanced conformational flexibility and binding .
  • Heteroatom Positioning : Replacing pyrazine with pyrimidine (as in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines) shifts activity toward antibacterial targets. Hydrazone derivatives (e.g., 8d–8f ) demonstrated 30–33 mm inhibition zones against E. coli and S. aureus .

Substituent Effects

Position 2 substituents critically influence pharmacological properties:

  • Cyclopropyl Group : Enhances metabolic stability and membrane permeability due to its small, rigid structure. This substituent is linked to improved cell permeability in Gaq protein inhibitors .
  • Trifluoromethyl Group : In 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride , the electron-withdrawing CF₃ group improves HDAC6 selectivity (IC₅₀ = 33 nM) but may reduce solubility .
  • Phenyl and Pyridyl Groups : Derivatives with aromatic substituents (e.g., 3-phenyl or pyridin-4-yl ) show antiviral and anticancer activities, with yields up to 97% in synthesis .
Table 2: Substituent-Driven Activity Profiles
Substituent Biological Activity Key Finding Reference
Cyclopropyl Gaq protein inhibition Cell-permeable, IC₅₀ < 1 µM
Trifluoromethyl HDAC6 inhibition IC₅₀ = 33 nM, 100× selective vs HDAC8
Phenyl-3,4-diol Antiviral Moderate activity against RNA viruses

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form of the cyclopropyl derivative enhances aqueous solubility compared to free bases (e.g., 2-bromo analogue, which requires dichloromethane for purification) .
  • Stability: Hydrochloride salts (e.g., 2-Cyclopropyl-...HCl) are stable under refrigeration, whereas non-salt forms (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) may degrade at room temperature .

Key Research Findings

  • Gaq Protein Inhibition : The cyclopropyl derivative’s rigid structure optimizes binding to Gaq proteins, making it a lead candidate for cancer therapy when combined with cytostatic agents .
  • Selectivity in Ion Channels : Saturated tetrahydroimidazo[1,2-a]pyrazines outperform unsaturated analogues in NaV1.7 inhibition, highlighting the role of ring flexibility .
  • Antibacterial vs. Anticancer Applications : Pyrimidine-core derivatives target bacteria, while pyrazine-core compounds (e.g., cyclopropyl variant) are more effective in eukaryotic systems .

Biological Activity

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyrazine class and exhibits various pharmacological properties, including antitumor and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C9H14ClN3
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1690628-62-6

The biological activity of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound has shown inhibitory effects on several kinases which play critical roles in cell signaling pathways related to cancer proliferation and survival. For instance, it exhibited IC50 values in the low nanomolar range against Pim-1 and Pim-2 kinases .
  • Neuroprotective Effects : In models of neurotoxicity, particularly in differentiated PC12 cells exposed to oxidative stressors like H2O2, this compound demonstrated significant protective effects by reducing cell death and promoting cell survival .
  • Anti-inflammatory Activity : The compound has been reported to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in inflammatory conditions .

Biological Activity Data

Activity TypeModel/SystemIC50/EC50 ValuesReference
Kinase InhibitionPim-1 Kinase13 nM
Pim-2 Kinase10 nM
NeuroprotectionPC12 CellsEC50 = 25 µM
Anti-inflammatoryRAW264.7 MacrophagesIC50 = 20 µM
Antitumor ActivityBEL-7402 Cell LineIC50 = 9.4 µM

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antitumor Efficacy : A study evaluated the effects of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride on various cancer cell lines. It was found to significantly inhibit cell growth in BEL-7402 and A549 cell lines with IC50 values of 9.4 µM and 7.8 µM respectively . The study utilized fluorescence staining and flow cytometry to confirm apoptosis induction in cancer cells.
  • Neuroprotection in Ischemia : In animal models of cerebral ischemia-reperfusion injury, administration of the compound resulted in reduced infarct size and improved neurological outcomes. This suggests that it may be beneficial in treating stroke-related conditions .
  • Inflammation Models : The compound's ability to inhibit LPS-induced nitric oxide production in RAW264.7 macrophages indicates its potential as an anti-inflammatory agent, which could be useful in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization of precursors such as ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate derivatives. Acidic or basic conditions (e.g., HCl/EtOH) facilitate cyclopropane ring formation. Critical parameters include temperature control (60–80°C) and inert atmosphere to prevent oxidation .
  • Example : A two-step approach (condensation followed by cyclization) achieved a 65% yield in a 1984 study using nitroso intermediates .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Hydroscopicity necessitates desiccated storage. Avoid prolonged exposure to light due to potential photolytic cleavage of the cyclopropane ring .

Q. What analytical techniques are recommended for structural confirmation?

  • Techniques :

  • HRMS : Confirm molecular weight (exact mass: 227.046151 for related derivatives) .
  • NMR : Use 1^1H and 13^{13}C NMR to resolve imidazo-pyrazine core signals (δ 3.2–4.1 ppm for tetrahydro protons; δ 1.2–1.8 ppm for cyclopropyl CH2_2) .

Advanced Research Questions

Q. How does the cyclopropyl substituent impact biological activity compared to ethyl or methyl analogues?

  • SAR Analysis : The cyclopropyl group enhances metabolic stability by reducing CYP450-mediated oxidation. In NaV1.7 inhibitor studies, replacing ethyl with cyclopropyl improved potency 10-fold (IC50_{50} from >1 µM to 0.1 µM) due to optimized steric and electronic interactions .
  • Experimental Design : Synthesize analogues with varied substituents (e.g., 3-ethyl, 3-bromo) and compare binding affinities via electrophysiology assays .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for fused bicyclic cores?

  • Case Study : The 6,5-fused imidazo[1,2-a]pyrazine (compound 2 ) showed NaV1.7 inhibition, while the 5,6-fused analogue (12 ) was inactive. Saturation of the D/E ring system (e.g., tetrahydroimidazo[1,2-a]pyrazine 13 ) restored activity, highlighting the necessity of ring conformation for target engagement .
  • Resolution : Use molecular docking and MD simulations to map steric clashes or electronic mismatches in inactive analogues .

Q. How can researchers mitigate challenges in chiral separation of diastereomers during synthesis?

  • Method : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients. For scale-up, consider enzymatic resolution using lipases or esterases to isolate enantiomers with >99% ee .

Q. What in vitro models are suitable for evaluating antimalarial activity of this compound?

  • Protocol : Use Plasmodium falciparum 3D7 strain cultures with IC50_{50} determination via SYBR Green assays. Prioritize compounds showing >90% inhibition at 1 µM. Cross-validate with hepatic stage assays (e.g., HC-04 hepatocytes) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Solution : Prepare stock solutions in DMSO (≤0.1% final concentration) and use surfactants (e.g., 0.01% Tween-80) to stabilize colloidal dispersions. Confirm solubility via dynamic light scattering (DLS) .

Q. What computational tools predict metabolic liabilities of the cyclopropyl group?

  • Tools : Use Schrödinger’s ADMET Predictor or MetaCore to identify CYP450 oxidation sites. Prioritize derivatives with predicted t1/2_{1/2} >60 min in human liver microsomes .

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